molecular formula C9H20N2O2 B14431701 2-(Dimethylamino)ethyl diethylcarbamate CAS No. 76866-73-4

2-(Dimethylamino)ethyl diethylcarbamate

Cat. No.: B14431701
CAS No.: 76866-73-4
M. Wt: 188.27 g/mol
InChI Key: KDPYLQAAELTYTI-UHFFFAOYSA-N
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Description

2-(Dimethylamino)ethyl diethylcarbamate is an organic compound with the molecular formula C9H20N2O2 It is a derivative of carbamic acid and features both dimethylamino and diethylcarbamate functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethylamino)ethyl diethylcarbamate typically involves the reaction of 2-(dimethylamino)ethanol with diethylcarbamoyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamoyl chloride. The general reaction scheme is as follows:

2-(Dimethylamino)ethanol+Diethylcarbamoyl chloride2-(Dimethylamino)ethyl diethylcarbamate+HCl\text{2-(Dimethylamino)ethanol} + \text{Diethylcarbamoyl chloride} \rightarrow \text{this compound} + \text{HCl} 2-(Dimethylamino)ethanol+Diethylcarbamoyl chloride→2-(Dimethylamino)ethyl diethylcarbamate+HCl

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylamino)ethyl diethylcarbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of secondary amines.

    Substitution: Formation of substituted carbamates.

Scientific Research Applications

2-(Dimethylamino)ethyl diethylcarbamate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)ethyl diethylcarbamate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Dimethylamino)ethyl methacrylate
  • 2-(Dimethylamino)ethyl acrylate
  • Diethylcarbamazine

Uniqueness

2-(Dimethylamino)ethyl diethylcarbamate is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential applications compared to its analogs. For instance, while 2-(Dimethylamino)ethyl methacrylate is primarily used in polymer chemistry, this compound finds broader applications in organic synthesis and medicinal chemistry.

Properties

CAS No.

76866-73-4

Molecular Formula

C9H20N2O2

Molecular Weight

188.27 g/mol

IUPAC Name

2-(dimethylamino)ethyl N,N-diethylcarbamate

InChI

InChI=1S/C9H20N2O2/c1-5-11(6-2)9(12)13-8-7-10(3)4/h5-8H2,1-4H3

InChI Key

KDPYLQAAELTYTI-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)OCCN(C)C

Origin of Product

United States

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